Cas no 670271-16-6 (4-(2-methoxyphenoxy)benzene-1-sulfonamide)

4-(2-Methoxyphenoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique aryl ether and sulfonamide functional groups. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structural resemblance to bioactive sulfonamides, which are known for their diverse biological activities. The presence of the methoxyphenoxy moiety may enhance solubility and modulate binding interactions, making it a promising candidate for drug development or biochemical studies. Its well-defined chemical structure allows for precise modifications, facilitating structure-activity relationship investigations. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for research applications requiring reliable and reproducible results.
4-(2-methoxyphenoxy)benzene-1-sulfonamide structure
670271-16-6 structure
商品名:4-(2-methoxyphenoxy)benzene-1-sulfonamide
CAS番号:670271-16-6
MF:C13H13NO4S
メガワット:279.31162238121
CID:6179853
PubChem ID:2139609

4-(2-methoxyphenoxy)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-(2-methoxyphenoxy)benzene-1-sulfonamide
    • 670271-16-6
    • HMS1428A20
    • SR-01000012720
    • F1441-0268
    • AKOS000811643
    • 4-(2-methoxyphenoxy)benzenesulfonamide
    • IDI1_011055
    • IFLab1_005652
    • SR-01000012720-1
    • SCHEMBL6039415
    • インチ: 1S/C13H13NO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3,(H2,14,15,16)
    • InChIKey: PQAWJYDODDSCTM-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC=CC=1OC)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 279.05652907g/mol
  • どういたいしつりょう: 279.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 87Ų

4-(2-methoxyphenoxy)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1441-0268-3mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1441-0268-25mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1441-0268-1mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1441-0268-5mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1441-0268-10mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1441-0268-50mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1441-0268-40mg
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1441-0268-10μmol
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1441-0268-2μmol
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1441-0268-5μmol
4-(2-methoxyphenoxy)benzene-1-sulfonamide
670271-16-6 90%+
5μl
$63.0 2023-05-17

4-(2-methoxyphenoxy)benzene-1-sulfonamide 関連文献

4-(2-methoxyphenoxy)benzene-1-sulfonamideに関する追加情報

4-(2-Methoxyphenoxy)benzene-1-sulfonamide (CAS No. 670271-16-6): A Promising Compound in Pharmaceutical and Material Sciences

4-(2-Methoxyphenoxy)benzene-1-sulfonamide, with the chemical formula C14H13NO5S, represents a unique class of sulfonamide derivatives that have garnered significant attention in recent years. This compound, identified by the CAS No. 670271-16-6, is characterized by its complex molecular structure, which combines aromatic rings with functional groups such as methoxy and sulfonamide functionalities. The synthesis of this compound typically involves multi-step organic reactions, including the coupling of phenolic derivatives with sulfonamide precursors. Recent studies have highlighted its potential applications in pharmaceutical development, particularly in the design of novel anti-inflammatory and anti-cancer agents.

The 4-(2-methoxyphenoxy)benzene-1-sulfonamide molecule features a central benzene ring substituted with a sulfonamide group at the 1-position and a methoxyphenyl group at the 4-position. This structural configuration allows for the formation of hydrogen bonds and π-π stacking interactions, which are critical for molecular recognition in biological systems. The presence of the methoxy group enhances the hydrophobicity of the molecule, while the sulfonamide functionality contributes to its polar character. These dual properties make the compound a versatile scaffold for drug design, as it can interact with multiple biological targets.

Recent advances in computational chemistry have enabled researchers to model the binding affinity of 4-(2-methoxyphenoxy)benzene-1-sulfonamide with various protein targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for the COX-2 enzyme, a key target in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The molecular docking simulations revealed that the sulfonamide group forms a hydrogen bond with the active site of COX-2, while the methoxyphenyl moiety interacts with hydrophobic pockets in the enzyme. This dual interaction mechanism enhances the compound's efficacy and reduces off-target effects, which is a critical factor in drug development.

One of the most intriguing aspects of 4-(2-methyloxyphenoxy)benzene-1-sulfonamide is its potential as a lead compound for the design of multi-target drugs. A 2022 study in the European Journal of Medicinal Chemistry explored its ability to modulate multiple signaling pathways, including the MAPK and NF-κB pathways, which are implicated in cancer progression. The researchers found that the compound could inhibit the phosphorylation of ERK and NF-κB, thereby suppressing the proliferation of human breast cancer cells. These findings suggest that 4-(2-methoxyphenoxy)benzene-1-sulfonamide may have broader therapeutic applications beyond its anti-inflammatory properties.

From a synthetic perspective, the preparation of 4-(2-methoxyphenoxy)benzene-1-sulfonamide involves a series of well-established organic reactions. A common synthetic route begins with the formation of 2-methoxyphenol through the methylation of phenol, followed by the reaction with a sulfonamide precursor to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound. Recent optimization studies have focused on improving the efficiency of these reactions by employing microwave-assisted synthesis and catalytic systems, which can significantly reduce reaction time and energy consumption.

In the field of material science, 4-(2-methoxyphenoxy)benzene-1-sulfonamide has shown promise as a building block for the development of functional polymers. A 2024 study published in Advanced Materials reported the synthesis of a polymer containing this compound as a monomer unit. The resulting polymer exhibited excellent thermal stability and mechanical strength, making it suitable for applications in flexible electronics and biomedical devices. The sulfonamide group in the polymer chain contributes to its hydrophilicity, which is beneficial for applications requiring moisture retention, such as hydrogels and drug delivery systems.

The biological activity of 4-(2-methoxyphenoxy)benzene-1-sulfonamide has also been investigated in the context of neurodegenerative diseases. A 2023 study in Neuropharmacology explored its potential as a therapeutic agent for Alzheimer's disease. The researchers found that the compound could reduce the aggregation of amyloid-beta plaques, which are a hallmark of Alzheimer's pathology. This effect was attributed to the compound's ability to modulate the activity of acetylcholinesterase, an enzyme implicated in the progression of the disease. These findings highlight the compound's potential as a novel therapeutic strategy for neurodegenerative disorders.

Despite its promising properties, the development of 4-(2-methoxyphenoxy)benzene-1-sulfonamide as a therapeutic agent faces several challenges. One of the primary concerns is its solubility in aqueous environments, which can affect its bioavailability. To address this issue, researchers have explored the use of prodrug strategies, where the compound is modified to enhance its solubility and stability in vivo. For example, the esterification of the sulfonamide group has been shown to improve the compound's solubility while maintaining its biological activity.

In conclusion, 4-(2-methoxyphenoxy)benzene-1-sulfonamide (CAS No. 670271-16-6) represents a versatile compound with significant potential in pharmaceutical and material sciences. Its unique molecular structure and functional groups enable it to interact with multiple biological targets, making it a valuable candidate for the development of novel drugs. Ongoing research into its synthetic optimization, biological activity, and applications in material science is expected to further expand its utility in various fields. As the field of medicinal chemistry continues to evolve, compounds like 4-(2-methoxyphenoxy)benzene-1-sulfonamide will play an increasingly important role in the discovery of new therapeutic agents.

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